3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide chemical properties
3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide chemical properties
An In-depth Technical Guide to 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide: Synthesis, Properties, and Therapeutic Potential
Introduction
In the landscape of modern drug discovery, the benzenesulfonamide scaffold remains a cornerstone for the development of targeted therapeutics. This guide provides a comprehensive technical overview of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide (also known as 3-(N,N-dimethylsulfamoyl)benzohydrazide), a molecule of significant interest for researchers in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively published, this document synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications.
The convergence of the N,N-dimethylbenzenesulfonamide moiety with a hydrazinocarbonyl group presents a unique chemical architecture. The sulfonamide group is a well-established pharmacophore, notably for its role in carbonic anhydrase inhibition, a mechanism central to the treatment of glaucoma, epilepsy, and certain types of cancer[][2][][4]. The hydrazide functional group, a versatile synthetic intermediate, is also a component of numerous biologically active compounds, exhibiting antimicrobial and anticancer properties[5][6][7]. This guide will delve into the chemical properties of this compound, a proposed synthetic route, and its promising future in therapeutic research.
Physicochemical Properties
| Property | Predicted Value | Source |
| CAS Number | 96134-79-1 | [8] |
| Molecular Formula | C₉H₁₃N₃O₃S | [8] |
| Molecular Weight | 243.28 g/mol | [8] |
| Density | 1.333 ± 0.06 g/cm³ | [8] |
| pKa | 11.89 ± 0.10 | [8] |
These predicted values suggest a solid compound with a relatively high pKa, indicating weak basicity of the hydrazide group. Further experimental validation is essential for a complete understanding of its properties.
Synthesis and Characterization
A reliable synthetic route is paramount for the exploration of any novel compound. Based on established organic chemistry principles, a two-step synthesis from the corresponding methyl ester is proposed.
Synthetic Workflow
Caption: Proposed two-step synthesis of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide.
Experimental Protocols
Step 1: Synthesis of Methyl 3-(dimethylsulfamoyl)benzoate
The initial step involves the Fischer esterification of 3-(dimethylsulfamoyl)benzoic acid. This acid-catalyzed reaction with methanol will yield the corresponding methyl ester.
Protocol:
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To a solution of 3-(dimethylsulfamoyl)benzoic acid (1.0 eq) in methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 3-(dimethylsulfamoyl)benzoate.
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Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide
The final step is the hydrazinolysis of the methyl ester. This nucleophilic acyl substitution reaction replaces the methoxy group with a hydrazinyl group.
Protocol:
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Dissolve methyl 3-(dimethylsulfamoyl)benzoate (1.0 eq) in ethanol (10 mL per gram of ester).
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Add hydrazine hydrate (3.0-5.0 eq) dropwise to the solution at room temperature.
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Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.
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After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
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Pour the concentrated mixture into cold water to precipitate the product.
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Collect the solid by vacuum filtration, wash with cold water, and dry to afford 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide.
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Recrystallize from a suitable solvent such as ethanol to obtain the purified product.
Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N,N-dimethyl protons (a singlet around 2.7-3.0 ppm), and the hydrazide protons (broad singlets for NH and NH₂).
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¹³C NMR: The carbon NMR spectrum should reveal distinct signals for the aromatic carbons, the carbonyl carbon (around 165-170 ppm), and the N,N-dimethyl carbons.
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FT-IR: The infrared spectrum will be critical for identifying the key functional groups. Expected characteristic peaks include N-H stretching from the hydrazide group (around 3200-3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and S=O stretching from the sulfonamide (around 1350 and 1160 cm⁻¹).
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Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular weight and elemental composition of the compound.
Reactivity and Potential Applications
The chemical reactivity of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide is dictated by its two primary functional groups: the hydrazide and the sulfonamide. The hydrazide moiety can undergo condensation reactions with aldehydes and ketones to form hydrazones, which are themselves a class of biologically active molecules[9][10].
The primary therapeutic potential of this compound lies in its likely role as a carbonic anhydrase inhibitor . The benzenesulfonamide group is a key zinc-binding pharmacophore that can coordinate to the zinc ion in the active site of carbonic anhydrases, disrupting their catalytic activity[][2][][4].
Hypothetical Mechanism of Carbonic Anhydrase Inhibition
Caption: Hypothetical inhibition of carbonic anhydrase by 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide.
This inhibitory action has significant implications for cancer therapy. Tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Selective inhibitors of these isoforms are therefore highly sought after as anticancer agents[4].
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide is not available, data from structurally related benzenesulfonamide and hydrazide compounds suggest that appropriate safety precautions should be taken.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide is a compound with significant potential in the field of medicinal chemistry. Its structural features suggest a strong candidacy for development as a carbonic anhydrase inhibitor, with possible applications in oncology and other therapeutic areas. This guide provides a foundational framework for its synthesis, characterization, and safe handling. Further experimental investigation is warranted to fully elucidate its chemical properties and biological activity, which will undoubtedly pave the way for its potential use in novel drug development programs.
References
Sources
- 2. N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide | C11H17N3O3S | CID 690602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1429-44-3,4-chloro-3-[(methylamino)sulfonyl]benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 677782-39-7,4-(N,N-Dimethylsulfamoyl)benzenesulfonyl Chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 5455-34-5,5,5-Diethyl-imidazolidine-2,4-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]

